(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
This compound is a benzothiazine derivative featuring a fluorinated benzylamine substituent and a conjugated enamine system. Its structural complexity arises from the fused benzothiazine core, which is substituted at position 1 with a benzyl group and at position 3 with a (4-fluorobenzyl)amino-methylidene moiety.
Properties
IUPAC Name |
(3E)-1-benzyl-3-[[(4-fluorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c24-19-12-10-17(11-13-19)14-25-15-22-23(27)20-8-4-5-9-21(20)26(30(22,28)29)16-18-6-2-1-3-7-18/h1-13,15,25H,14,16H2/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWXPVFOQTCMK-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves the condensation of a benzylamine derivative with a fluorophenylmethylidene compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps such as purification and crystallization are implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced form, affecting its reactivity and stability.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more stable, reduced forms of the compound.
Scientific Research Applications
(3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical differences between the target compound and its structural analogs based on indirect evidence and inferred properties:
Critical Analysis
Chalcone Derivatives (): The chalcone scaffold shares a conjugated enone system with the target compound’s enamine moiety. The fluorine substitution in the target compound may enhance metabolic stability compared to non-fluorinated chalcones .
Pyrazolo-Pyrimidine-Chromenone Hybrids (): These compounds exhibit fluorinated aromatic systems and sulfonamide groups, similar to the fluorobenzyl substituent in the target compound. The chromenone core’s carbonyl groups may mimic the trione’s electron-withdrawing effects, but the benzothiazine system offers a more rigid framework.
Methodological Considerations for Comparative Studies
- Crystallographic Tools : SHELX and WinGX/ORTEP () are essential for resolving structural details of complex heterocycles. For example, anisotropic displacement parameters (modeled via ORTEP) could differentiate conformational flexibility between the target compound and its analogs.
- Synthetic Challenges : The target compound’s enamine and trione groups may require controlled reaction conditions (e.g., low-temperature alkylation) to avoid side reactions, as seen in chalcone synthesis ().
Limitations of Current Evidence
The provided materials lack direct data on the target compound’s synthesis, bioactivity, or crystallography.
Recommended Research Directions
Synthetic Optimization : Adapt methods from (base-catalyzed condensation) for benzothiazine trione synthesis.
Crystallographic Analysis: Use SHELX or WinGX to resolve the compound’s 3D structure and compare packing interactions with chromenone hybrids.
Biological Screening : Evaluate kinase inhibition (cf. ) and compare IC₅₀ values with chalcone derivatives.
Biological Activity
The compound (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, analgesic, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazine core fused with various functional groups. The molecular formula is , indicating a substantial molecular weight and suggesting potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazine exhibit significant antimicrobial properties. For instance, studies have shown that various thiazine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its efficacy against common pathogens, demonstrating promising results in vitro.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Pseudomonas aeruginosa | Weak Inhibition |
2. Analgesic Effects
The analgesic properties of benzothiazine derivatives have been well-documented. In animal models, the compound has shown effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
3. Anti-inflammatory Activity
Studies have reported that compounds similar to (3E)-1-benzyl-3-({[(4-fluorophenyl)methyl]amino}methylidene)-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2,4-trione exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This activity has been assessed through various assays measuring cytokines such as TNF-alpha and IL-6 in treated cells.
4. Potential Anticancer Activity
Recent investigations into the anticancer potential of benzothiazine derivatives suggest that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that the compound could be effective against certain cancer cell lines, warranting further exploration.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published by Lega et al., the antimicrobial activity of several benzothiazine derivatives was evaluated against clinical isolates. The results demonstrated that modifications to the benzothiazine core significantly enhanced antibacterial activity compared to unmodified compounds .
Case Study 2: Analgesic Properties
A comparative study involving animal models assessed the analgesic effects of the compound against standard NSAIDs. The findings indicated that it produced a significant reduction in pain scores in models of acute pain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
